molecular formula C15H25N3O B14728662 1-Phenyl-3-(2-piperazin-1-ylethylamino)propan-2-ol CAS No. 6302-30-3

1-Phenyl-3-(2-piperazin-1-ylethylamino)propan-2-ol

Cat. No.: B14728662
CAS No.: 6302-30-3
M. Wt: 263.38 g/mol
InChI Key: DJLXQIOILSNPTO-UHFFFAOYSA-N
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Description

1-Phenyl-3-(2-piperazin-1-ylethylamino)propan-2-ol is a chemical compound with the molecular formula C15H25N3O. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenyl group, a piperazine ring, and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-3-(2-piperazin-1-ylethylamino)propan-2-ol typically involves the reaction of phenylpropanolamine with piperazine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Quality control measures are implemented to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-(2-piperazin-1-ylethylamino)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

1-Phenyl-3-(2-piperazin-1-ylethylamino)propan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(2-piperazin-1-ylethylamino)propan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenyl-3-(2-piperazin-1-ylethylamino)propan-2-ol is unique due to its specific structure, which combines a phenyl group, a piperazine ring, and a hydroxyl group. This unique combination of functional groups contributes to its diverse reactivity and wide range of applications in scientific research.

Properties

CAS No.

6302-30-3

Molecular Formula

C15H25N3O

Molecular Weight

263.38 g/mol

IUPAC Name

1-phenyl-3-(2-piperazin-1-ylethylamino)propan-2-ol

InChI

InChI=1S/C15H25N3O/c19-15(12-14-4-2-1-3-5-14)13-17-8-11-18-9-6-16-7-10-18/h1-5,15-17,19H,6-13H2

InChI Key

DJLXQIOILSNPTO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCNCC(CC2=CC=CC=C2)O

Origin of Product

United States

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